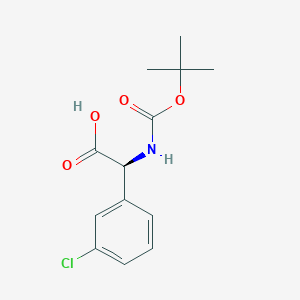

N-Boc-2-(3'-Chlorophenyl)-L-glycine

Description

BenchChem offers high-quality N-Boc-2-(3'-Chlorophenyl)-L-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-2-(3'-Chlorophenyl)-L-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKFLAFNZFBBB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428022 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217643-80-5 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-L-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a non-proteinogenic amino acid derivative. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, peptide synthesis, and drug discovery.

Core Properties

N-Boc-2-(3'-Chlorophenyl)-L-glycine, with the IUPAC name (2S)---INVALID-LINK--ethanoic acid, is a derivative of the amino acid glycine. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis. The 3-chlorophenyl substituent at the α-carbon introduces specific steric and electronic properties that can be exploited in the design of novel bioactive molecules.

Physicochemical Data

Quantitative data for N-Boc-2-(3'-Chlorophenyl)-L-glycine is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with some values estimated based on structurally related compounds such as N-Boc-phenylglycine and its isomers.

| Property | Value | Source/Reference |

| Molecular Formula | C₁₃H₁₆ClNO₄ | --- |

| Molecular Weight | 285.72 g/mol | --- |

| Physical Form | White to off-white solid | |

| Melting Point | Not specifically reported. For the related N-Boc-L-phenylglycine, it is 88-91 °C. | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). | [2][3] |

| Purity | Typically available at ≥97% purity. | |

| Storage Temperature | Room temperature, sealed in a dry environment. |

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the protons of the tert-butyl group (a singlet around 1.4 ppm), the methine proton of the chiral center, and the aromatic protons of the 3-chlorophenyl group. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,3-disubstitution pattern.

-

¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, the chiral α-carbon, and the carbons of the 3-chlorophenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid groups, and C-Cl stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ or related adducts (e.g., [M+H]+, [M+Na]+), confirming the molecular weight of the compound. Predicted monoisotopic mass is 285.07678 Da.[4]

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine is not detailed in the literature, a plausible and efficient method can be adapted from the enantioselective synthesis of N-Boc protected phenylglycine derivatives via benzylic lithiation. This approach offers a direct route to the desired enantioenriched product.

Proposed Synthetic Protocol: Enantioselective Lithiation-Carboxylation

This protocol is based on the general method described by Beak and co-workers for the synthesis of N-Boc phenylglycine derivatives.

Materials:

-

N-Boc-3-chlorobenzylamine

-

sec-Butyllithium (s-BuLi)

-

(-)-Sparteine

-

Toluene (anhydrous)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Complex Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (-)-sparteine in anhydrous toluene. Cool the solution to -78 °C. To this, add s-BuLi dropwise and stir for 15 minutes to form the chiral complex.

-

Deprotonation: Add a solution of N-Boc-3-chlorobenzylamine in anhydrous toluene to the chiral complex solution at -78 °C. Stir the mixture for the time required to achieve complete deprotonation (this may require optimization, e.g., 1-4 hours).

-

Carboxylation: Quench the reaction by carefully adding crushed dry ice to the reaction mixture. Allow the mixture to warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify with HCl to a pH of approximately 2-3.

-

Extraction: Extract the acidified aqueous layer with diethyl ether.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization to yield N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Synthesis Workflow Diagram

Caption: Plausible synthesis workflow for N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Biological Activity and Applications

Specific biological activity or signaling pathway modulation for N-Boc-2-(3'-Chlorophenyl)-L-glycine has not been extensively documented in peer-reviewed literature. However, N-Boc protected amino acids and their derivatives are fundamental building blocks in the synthesis of peptides and peptidomimetics with a wide range of therapeutic applications.

The introduction of a chlorophenyl group can influence the pharmacological properties of a peptide, such as its binding affinity to biological targets, metabolic stability, and bioavailability. For instance, the pyrazole analog of the left-hand segment of the antitumor agent CC-1065, which incorporates an N-Boc protected moiety, has been evaluated for its cytotoxicity.[5] This suggests that derivatives of N-Boc protected amino acids can be explored for their potential as anticancer agents.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing any signaling pathways that are directly modulated by N-Boc-2-(3'-Chlorophenyl)-L-glycine. Research in this area would be necessary to elucidate its potential biological targets and mechanisms of action.

Conclusion

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a valuable chiral building block for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. While specific experimental data for this compound is sparse, its synthesis can be approached through established methods for related N-Boc-phenylglycine derivatives. The unique structural features of this compound make it an interesting candidate for incorporation into novel peptides and small molecules aimed at various therapeutic targets. Further research is warranted to fully characterize its physicochemical properties and to explore its biological activity and potential pharmacological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-D-phenylglycine | 33125-05-2 | FB39266 | Biosynth [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - 2-{[(tert-butoxy)carbonyl]amino}-2-(3-chlorophenyl)acetic acid (C13H16ClNO4) [pubchemlite.lcsb.uni.lu]

- 5. Resolution of a CPzI precursor, synthesis and biological evaluation of (+) and (-)-N-Boc-CPzI: a further validation of the relationship between chemical solvolytic stability and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Boc-2-(3'-Chlorophenyl)-L-glycine

CAS Number: 1217643-80-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a non-proteinogenic amino acid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, properties, and potential applications of this compound as a building block in medicinal chemistry.

Core Compound Data

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a chiral compound featuring a glycine backbone substituted with a 3-chlorophenyl group at the alpha-carbon. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry.

| Property | Value |

| CAS Number | 1217643-80-5[1] |

| Molecular Formula | C13H16ClNO4 |

| Molecular Weight | 285.72 g/mol |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)ethanoic acid |

| Synonyms | (2S)---INVALID-LINK--ethanoic acid |

Physicochemical Properties

| Property | Value |

| Physical Form | Solid |

| Purity | Typically >95% |

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-(3'-Chlorophenyl)-L-glycine (General Approaches)

The synthesis of non-proteinogenic α-amino acids such as 2-(3'-chlorophenyl)-L-glycine can be challenging, particularly with respect to achieving high enantiomeric purity. Common methods for the synthesis of the racemic mixture include the Strecker synthesis, which involves the reaction of an aldehyde (3-chlorobenzaldehyde), ammonia, and cyanide.

Obtaining the enantiomerically pure L-form typically requires either a resolution of the racemic mixture or an asymmetric synthesis. Resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base, followed by separation and hydrolysis.

Step 2: N-Boc Protection (General Protocol)

The protection of the amino group of 2-(3'-chlorophenyl)-L-glycine can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Materials:

-

2-(3'-Chlorophenyl)-L-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixture with water)

-

Base (e.g., sodium bicarbonate, sodium hydroxide, or triethylamine)

-

Acid for workup (e.g., hydrochloric acid or citric acid)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 2-(3'-chlorophenyl)-L-glycine in the chosen solvent system.

-

Add the base to the solution to deprotonate the amino group.

-

Slowly add a stoichiometric equivalent or a slight excess of di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of approximately 2-3 with a suitable acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(3'-Chlorophenyl)-L-glycine.

-

Purify the product by recrystallization or column chromatography if necessary.

Applications in Drug Development

While specific biological activities for N-Boc-2-(3'-Chlorophenyl)-L-glycine are not widely reported, its structural motifs suggest its utility as a building block in the synthesis of pharmacologically active molecules. Chlorophenylglycine derivatives are found in various compounds with diverse biological activities.

For instance, the closely related 2-chlorophenylglycine is a key intermediate in the synthesis of the antiplatelet drug clopidogrel[2][3][4]. Other substituted phenylglycine derivatives have been incorporated into molecules with potential as antiproliferative agents, antimicrobial compounds, and dipeptidyl peptidase-4 (DPP-4) inhibitors[5][6][7]. The presence of the chlorine atom on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Boc-Protection Mechanism

Caption: Mechanism of N-Boc protection of an amino acid.

Boc-Deprotection Mechanism

References

- 1. N-Boc-2-(3'-Chlorophenyl)-L-glycine | 1217643-80-5 [sigmaaldrich.com]

- 2. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]

- 3. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to N-Boc-2-(3'-Chlorophenyl)-L-glycine: Properties, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a key building block in synthetic organic chemistry and medicinal chemistry. It details the compound's core physicochemical properties, a representative synthetic protocol, and its applications in research and development.

Physicochemical and Structural Data

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains and other complex organic molecules. The presence of a chlorophenyl moiety makes it a valuable synthon for introducing specific steric and electronic properties into target molecules, which is crucial for modulating biological activity.

The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 285.72 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₁₆ClNO₄ | [1][2][4] |

| CAS Number | 1217643-80-5 | [4] |

| IUPAC Name | (2S)---INVALID-LINK--ethanoic acid | |

| Physical Form | Solid | [1] |

| Typical Purity | ≥98% | [1] |

| InChI Key | BGMKFLAFNZFBBB-JTQLQIEISA-N |

Experimental Protocol: Synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine

This section details a standard laboratory procedure for the N-protection of the parent amino acid, 2-(3'-Chlorophenyl)-L-glycine, using di-tert-butyl dicarbonate ((Boc)₂O). This method is widely applicable for the synthesis of Boc-protected amino acids.

Objective: To synthesize N-Boc-2-(3'-Chlorophenyl)-L-glycine via N-acylation.

Materials:

-

2-(3'-Chlorophenyl)-L-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water (deionized)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Dissolution: Dissolve 2-(3'-Chlorophenyl)-L-glycine (1.0 eq.) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (1.1 eq.) to the solution and stir until the amino acid is fully dissolved.

-

Reaction Setup: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq.) to the cooled solution.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and pH Adjustment: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O. Cool the aqueous layer again to 0 °C and carefully acidify to a pH of ~2-3 using 1M HCl.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid, N-Boc-2-(3'-Chlorophenyl)-L-glycine, can be further purified by recrystallization or column chromatography if necessary.

Visualization of Synthetic Workflow

The logical flow of the synthesis protocol, from starting materials to the final protected amino acid, is depicted in the following diagram.

Caption: Workflow for the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Applications in Drug Discovery and Development

N-Boc-2-(3'-Chlorophenyl)-L-glycine serves as a specialized building block for the synthesis of peptidomimetics and other small molecule therapeutics. The incorporation of this non-natural amino acid can confer several advantageous properties to a lead compound:

-

Increased Proteolytic Stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases, leading to a longer biological half-life.

-

Conformational Constraint: The bulky chlorophenyl group can restrict the conformational flexibility of a peptide backbone, locking it into a bioactive conformation that enhances binding affinity to a biological target.

-

Modulation of Pharmacokinetics: The lipophilic nature of the chlorophenyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

While specific applications are proprietary, compounds of this class are of interest in developing agents for various therapeutic areas. For instance, structurally related chlorophenyl-glycine derivatives have been investigated for their potential as anticancer agents, highlighting the utility of this chemical motif in designing bioactive molecules[2].

References

An In-depth Technical Guide to N-Boc-2-(3'-Chlorophenyl)-L-glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid, a class of molecules that are crucial building blocks in medicinal chemistry and drug discovery. The presence of the 3-chlorophenyl group attached to the α-carbon and the stereospecificity of the L-configuration make it a valuable component for synthesizing complex peptides and small molecule therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function enhances its stability and solubility in organic solvents, facilitating its use in various synthetic applications, particularly in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

The fundamental properties of N-Boc-2-(3'-Chlorophenyl)-L-glycine are summarized below. These data are essential for planning synthetic routes, purification procedures, and analytical characterization.

| Property | Value |

| IUPAC Name | (2S)---INVALID-LINK--ethanoic acid |

| Molecular Formula | C₁₃H₁₆ClNO₄ |

| Molecular Weight | 285.73 g/mol |

| CAS Number | 1217643-80-5 |

| Appearance | Solid |

| Purity | ≥98% |

| InChI Key | BGMKFLAFNZFBBB-JTQLQIEISA-N |

Experimental Protocol: Synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine

This section details a representative method for the N-terminal Boc protection of 2-(3'-Chlorophenyl)-L-glycine. This procedure is adapted from standard protocols for the Boc protection of amino acids.[1][2]

Materials and Reagents:

-

2-(3'-Chlorophenyl)-L-glycine (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent system: 1,4-Dioxane and Water (1:1 mixture)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve 2-(3'-Chlorophenyl)-L-glycine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water. Add a suitable base (e.g., NaOH or TEA) and stir until the amino acid is completely dissolved.

-

Reaction Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the cooled solution in portions while maintaining vigorous stirring.

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

-

Work-up and Extraction:

-

Cool the remaining aqueous solution to 0 °C in an ice bath.

-

Carefully acidify the solution to a pH of 2-3 using 1M HCl.

-

Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

-

Purification:

-

Combine the organic layers.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the final product, N-Boc-2-(3'-Chlorophenyl)-L-glycine. The product can be further purified by recrystallization if necessary.

-

Visualizations

The following diagram illustrates the key stages in the synthesis and purification of N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Caption: A flowchart of the synthesis and purification process.

Phenylglycine derivatives have been identified as antagonists of metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability.[3][4][5] While the specific activity of N-Boc-2-(3'-Chlorophenyl)-L-glycine has not been detailed, its structural similarity to known mGluR antagonists suggests its potential as a precursor or scaffold in the development of novel central nervous system (CNS) therapeutics. The diagram below illustrates the conceptual mechanism of competitive antagonism at an mGluR.

Caption: Phenylglycine derivatives can block glutamate binding.

Safety and Handling Information

N-Boc-2-(3'-Chlorophenyl)-L-glycine and its structural analogs may present hazards. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This information is based on data for structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the material being handled.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-2-(3'-Chlorophenyl)-L-glycine

This technical guide provides a comprehensive overview of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a chiral amino acid in which the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-carbon is substituted with a 3-chlorophenyl group. This structure imparts specific steric and electronic properties that are of interest in medicinal chemistry and peptide design.

Chemical Structure

Caption: 2D structure of N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Physicochemical Properties

The following table summarizes key physicochemical properties for N-Boc-2-(3'-Chlorophenyl)-L-glycine.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆ClNO₄ | |

| Molecular Weight | 285.72 g/mol | |

| CAS Number | 1217643-80-5 | |

| IUPAC Name | (2S)-2-(3-chlorophenyl)-2-{[(2-methylpropan-2-yl)oxy]formamido}acetic acid | |

| Appearance | Solid | |

| Purity | >98% (typical) | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis

The synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine can be achieved through a multi-step process. A common approach involves the synthesis of the core amino acid, 2-(3-chlorophenyl)glycine, followed by the protection of the amino group with a Boc moiety.

Synthetic Workflow

Caption: General synthetic workflow for N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Experimental Protocols

Step 1: Synthesis of 2-(3-chlorophenyl)glycine (Strecker Synthesis)

This protocol is a general representation and may require optimization.

-

Reaction Setup: In a well-ventilated fume hood, combine 3-chlorobenzaldehyde, ammonium carbonate, and sodium cyanide in a suitable solvent mixture, such as aqueous ethanol.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, the intermediate hydantoin is typically hydrolyzed with a strong acid or base to yield the racemic amino acid.

-

Work-up and Purification: The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The crude product can be purified by recrystallization.

Step 2: Boc Protection of 2-(3-chlorophenyl)glycine

-

Dissolution: Dissolve 2-(3-chlorophenyl)glycine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Basification: Add a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate the amino group.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography or recrystallization.

For the synthesis of the L-enantiomer, a chiral resolution step would be required, or an asymmetric synthesis approach would need to be employed.

Applications in Drug Development

While specific biological activities for N-Boc-2-(3'-Chlorophenyl)-L-glycine are not extensively documented in public literature, its structural features suggest potential applications in drug discovery. Non-proteinogenic amino acids are frequently incorporated into peptide-based drugs to enhance their metabolic stability, conformational properties, and binding affinity to biological targets.

The 3-chlorophenyl moiety can engage in various non-covalent interactions, including hydrophobic and halogen bonding, which can be crucial for molecular recognition at a receptor's active site.

Potential Therapeutic Areas

Derivatives of chlorophenylglycine have been investigated in several therapeutic areas. For instance, the related compound N-Boc-2-(4'-Chlorophenyl)-L-glycine has been reported to have potential as an anticancer agent by interfering with protein synthesis. While this is a different isomer, it suggests that chlorophenylglycine derivatives are of interest in oncology research.

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar phenylglycine derivatives, one could hypothesize the involvement of N-Boc-2-(3'-Chlorophenyl)-L-glycine or its deprotected form in pathways regulated by amino acid-binding receptors or enzymes. For example, many G-protein coupled receptors (GPCRs) have binding pockets that accommodate amino acid-like structures.

Caption: Hypothetical signaling pathway for a deprotected 3-chlorophenylglycine derivative.

Disclaimer: This is a generalized representation of a potential mechanism of action and is not based on specific experimental data for N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Data Summary

The following table summarizes the key identification and property data for N-Boc-2-(3'-Chlorophenyl)-L-glycine.

| Identifier/Property | Value |

| CAS Number | 1217643-80-5 |

| Molecular Formula | C₁₃H₁₆ClNO₄ |

| Molecular Weight | 285.72 g/mol |

| IUPAC Name | (2S)-2-(3-chlorophenyl)-2-{[(2-methylpropan-2-yl)oxy]formamido}acetic acid |

| InChI Key | BGMKFLAFNZFBBB-JTQLQIEISA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |

Conclusion

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a valuable chiral building block for peptide synthesis and medicinal chemistry. Its synthesis is achievable through established chemical methodologies. While its specific biological functions are not yet well-defined in the public domain, its structural similarity to other biologically active chlorophenylglycine derivatives suggests its potential for use in the development of novel therapeutics. Further research is warranted to fully elucidate its pharmacological profile and potential applications in drug discovery.

Synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the core amino acid, 2-(3'-chlorophenyl)glycine, via the Strecker synthesis, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This guide details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Overall Synthesis Workflow

The synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine is typically achieved in two sequential steps:

-

Strecker Synthesis of 2-(3'-Chlorophenyl)glycine: This classical method for amino acid synthesis involves a one-pot reaction between an aldehyde (3-chlorobenzaldehyde), a cyanide source (e.g., sodium cyanide), and an ammonia source (e.g., ammonium hydrogencarbonate). The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired amino acid.

-

N-Boc Protection: The amino group of the synthesized 2-(3'-chlorophenyl)glycine is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry, typically employing di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

The overall transformation is illustrated in the workflow diagram below.

Figure 1: Overall workflow for the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine.

II. Quantitative Data Summary

The following tables summarize the reactants, reagents, and conditions for the two key steps in the synthesis. The data is compiled from analogous procedures for similar compounds.

Table 1: Strecker Synthesis of 2-(3'-Chlorophenyl)glycine

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 |

| Ammonium Hydrogencarbonate | CH₅NO₃ | 79.06 | ~1.2 |

| Sodium Cyanide | NaCN | 49.01 | ~1.5 |

| Sodium Hydroxide (for hydrolysis) | NaOH | 40.00 | Excess |

| Sulfuric Acid (for neutralization) | H₂SO₄ | 98.08 | As needed |

Table 2: N-Boc Protection of 2-(3'-Chlorophenyl)glycine

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| 2-(3'-Chlorophenyl)glycine | C₈H₈ClNO₂ | 185.61 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 - 1.2 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.5 - 2.2 |

| OR Sodium Hydroxide | NaOH | 40.00 | ~2.0 |

| Dioxane | C₄H₈O₂ | 88.11 | Solvent |

| Water | H₂O | 18.02 | Solvent |

III. Experimental Protocols

Protocol 1: Synthesis of 2-(3'-Chlorophenyl)glycine (Strecker Synthesis)

This protocol is adapted from a general procedure for the synthesis of chlorophenylglycine derivatives.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chlorobenzaldehyde, ammonium hydrogencarbonate (1.2 eq.), and sodium cyanide (1.5 eq.) in a 1:1 mixture of methanol and water.

-

Reaction: Stir the mixture at 65-70 °C for 5 hours.

-

Hydrolysis: Concentrate the solution under reduced pressure. Transfer the residue to an autoclave, add a 45% aqueous solution of sodium hydroxide, and reflux for 4 hours at 120 °C.

-

Workup and Isolation: Cool the reaction mixture and add activated carbon. Stir for 10 minutes and then filter. Adjust the pH of the filtrate to 7-8 with a 50% sulfuric acid solution to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and dry to obtain 2-(3'-chlorophenyl)glycine.

Protocol 2: N-Boc Protection of 2-(3'-Chlorophenyl)glycine

This is a general and robust procedure for the N-Boc protection of amino acids.[2][3][4]

-

Dissolution: Dissolve 2-(3'-chlorophenyl)glycine (1.0 eq.) and a base such as triethylamine (1.5 eq.) or sodium hydroxide (~2.0 eq) in a 1:1 (v/v) mixture of dioxane and water.[2][3]

-

Addition of (Boc)₂O: At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the stirred solution.[2] In some protocols, (Boc)₂O is added in batches over several hours.[3][4]

-

Reaction: Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Extraction of By-product: Dilute the mixture with water and extract twice with an organic solvent such as ethyl acetate or n-hexane to remove the oxime by-product and other impurities.[2][3]

-

Acidification and Product Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3 with a 5% citric acid solution or 3M hydrochloric acid.[2][3] Immediately extract the product three times with ethyl acetate or dioxane.[2][3]

-

Isolation and Purification: Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.[3] Filter and concentrate the solution under reduced pressure to yield the crude N-Boc-2-(3'-Chlorophenyl)-L-glycine. The product can be further purified by recrystallization from a suitable solvent system (e.g., n-hexane).[3]

IV. Logical Relationships and Signaling Pathways

The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the starting material for the second. The key chemical transformations are the formation of the amino acid backbone from an aldehyde and the subsequent protection of the newly introduced amino group.

Figure 2: Logical flow of the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine.

This technical guide provides a foundational understanding and practical protocols for the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

- 1. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 2. peptide.com [peptide.com]

- 3. Preparation method of Boc-glycine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Boc-2-(3'-Chlorophenyl)-L-glycine: An Unnatural Amino Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic, or "unnatural," amino acid that holds significant potential as a building block in the design and synthesis of novel peptides and peptidomimetics for therapeutic applications. The incorporation of this unique structural motif, characterized by a chlorine-substituted phenyl ring at the alpha-carbon, can impart favorable pharmacological properties to parent peptides, including enhanced potency, metabolic stability, and defined conformational constraints. This technical guide provides a comprehensive overview of N-Boc-2-(3'-Chlorophenyl)-L-glycine, detailing its physicochemical properties, synthesis, and potential applications in peptide-based drug discovery.

Introduction

Unnatural amino acids (UAAs) are increasingly utilized in medicinal chemistry to overcome the limitations of native peptide therapeutics, such as poor bioavailability and rapid degradation. The introduction of synthetic amino acids with diverse side-chain functionalities allows for the fine-tuning of a peptide's biological activity and pharmacokinetic profile. N-Boc-2-(3'-Chlorophenyl)-L-glycine belongs to the class of α-arylglycines, which are known to influence the conformational preferences of peptide backbones. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes this compound particularly suitable for solid-phase peptide synthesis (SPPS) using the well-established Boc/Bzl strategy.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-2-(3'-Chlorophenyl)-L-glycine is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of N-Boc-2-(3'-Chlorophenyl)-L-glycine

| Property | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)acetic acid |

| Molecular Formula | C₁₃H₁₆ClNO₄ |

| Molecular Weight | 285.72 g/mol |

| Appearance | Solid |

| Purity | ≥98% (typical) |

| Storage Temperature | Ambient Storage |

Synthesis and Characterization

The synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine involves two key stages: the enantioselective synthesis of the core amino acid, 2-(3'-chlorophenyl)-L-glycine, followed by the protection of the α-amino group with a Boc moiety.

Synthesis of 2-(3'-Chlorophenyl)-L-glycine

A generalized workflow for this process is illustrated below:

Another promising approach involves enzymatic resolution of an N-acyl derivative of the racemic amino acid, which can offer high enantioselectivity.

Boc Protection of 2-(3'-Chlorophenyl)-L-glycine

The protection of the α-amino group is a standard procedure in peptide chemistry. The following is a detailed experimental protocol for the Boc protection of an amino acid, which can be applied to 2-(3'-chlorophenyl)-L-glycine.

Experimental Protocol: Boc Protection

Materials:

-

2-(3'-Chlorophenyl)-L-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane and Water (or another suitable solvent system like THF/water)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 2-(3'-chlorophenyl)-L-glycine (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and by-products.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

-

Isolation and Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(3'-chlorophenyl)-L-glycine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[1]

-

Analytical Characterization

The identity and purity of the synthesized N-Boc-2-(3'-Chlorophenyl)-L-glycine should be confirmed by standard analytical techniques.

Table 2: Analytical Data

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the α-proton (singlet or doublet, depending on coupling to the amide proton), aromatic protons, and the amide and carboxylic acid protons. |

| ¹³C NMR | Resonances for the Boc group carbons, the α-carbon, the carboxylic acid carbon, and the aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass (285.0768 for [M-H]⁻) and characteristic fragmentation patterns. |

| Chiral HPLC | A single peak on a suitable chiral stationary phase, confirming enantiomeric purity. |

Applications in Drug Discovery and Peptide Synthesis

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a valuable building block for solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl strategy. Its incorporation into peptide sequences can be achieved using standard coupling reagents.

Solid-Phase Peptide Synthesis (SPPS)

The general cycle for incorporating N-Boc-2-(3'-Chlorophenyl)-L-glycine into a growing peptide chain on a solid support is as follows:

Experimental Protocol: SPPS Coupling

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-Boc-2-(3'-Chlorophenyl)-L-glycine

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF)

Procedure:

-

Activation: Pre-activate N-Boc-2-(3'-Chlorophenyl)-L-glycine (3-4 eq.) with HBTU (3-4 eq.) and HOBt (3-4 eq.) in the presence of DIEA (6-8 eq.) in DMF for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized resin-bound peptide.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Potential Impact on Peptide Properties

The incorporation of 3-chlorophenylglycine can influence the biological activity and conformational properties of peptides in several ways:

-

Conformational Constraint: The bulky aromatic side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

-

Enhanced Receptor Binding: The chloro-substituted phenyl ring can participate in favorable interactions (e.g., halogen bonding, hydrophobic interactions) with target receptors, leading to increased binding affinity and potency.

-

Increased Metabolic Stability: The unnatural nature of the amino acid can confer resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life in vivo.

-

Modulation of Signaling Pathways: By altering the structure and binding properties of a peptide, this UAA can indirectly modulate the signaling pathways that the parent peptide is involved in. The specific pathways will depend on the biological target of the peptide.

While specific studies on peptides containing N-Boc-2-(3'-Chlorophenyl)-L-glycine are limited in the public domain, the principles of UAA incorporation suggest that it is a promising tool for peptide optimization in various therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

Conclusion

N-Boc-2-(3'-Chlorophenyl)-L-glycine represents a valuable and versatile unnatural amino acid for the synthesis of novel peptide-based drug candidates. Its unique structural features offer the potential to enhance the pharmacological properties of peptides. The synthetic routes, while requiring careful control of stereochemistry, are based on well-established chemical principles. As the demand for more potent and stable peptide therapeutics grows, the strategic incorporation of such unnatural building blocks will continue to be a key enabling technology in drug discovery and development. Further research into the specific biological effects and conformational impacts of peptides containing N-Boc-2-(3'-Chlorophenyl)-L-glycine is warranted to fully explore its therapeutic potential.

References

N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of N-Boc-2-(3'-Chlorophenyl)-L-glycine in Medicinal Chemistry.

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic, protected amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a 3-chlorophenyl substituent on the alpha-carbon, imparts specific steric and electronic properties that are leveraged in the design of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as a synthetic intermediate in medicinal chemistry.

Chemical and Physical Properties

N-Boc-2-(3'-Chlorophenyl)-L-glycine, with the CAS number 669713-92-2, is a derivative of glycine where one of the alpha-hydrogens is replaced by a 3-chlorophenyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] The Boc protecting group is favored in peptide synthesis and other organic syntheses due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Below is a summary of the key chemical and physical properties of N-Boc-2-(3'-Chlorophenyl)-glycine.

| Property | Value |

| CAS Number | 669713-92-2 |

| Molecular Formula | C₁₃H₁₆ClNO₄ |

| Molecular Weight | 285.72 g/mol |

| Appearance | Solid |

| Purity | Typically ≥98% |

| IUPAC Name | 2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=CC(Cl)=C1)C(=O)O |

| InChI Key | BGMKFLAFNZFBBB-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of N-Boc-2-(3'-Chlorophenyl)-glycine.[1]

Synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine

The synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine typically involves two key stages: the synthesis of the parent amino acid, 2-(3'-Chlorophenyl)-L-glycine, followed by the protection of the amino group with a Boc moiety.

Experimental Protocol: Synthesis of 2-(3'-Chlorophenyl)-L-glycine

A common method for the synthesis of the parent amino acid is through the Strecker synthesis, followed by resolution of the enantiomers.

Materials:

-

3-Chlorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Resolving agent (e.g., a chiral acid or enzyme)

Procedure:

-

Strecker Synthesis: 3-Chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., aqueous methanol) to form the corresponding α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield racemic 2-(3'-chlorophenyl)glycine.

-

Enantiomeric Resolution: The racemic mixture is resolved to isolate the L-enantiomer. This can be achieved through various methods, including fractional crystallization of diastereomeric salts formed with a chiral resolving agent or through enzymatic resolution.

Experimental Protocol: N-Boc Protection

The protection of the amino group of 2-(3'-Chlorophenyl)-L-glycine is a standard procedure in organic synthesis.

Materials:

-

2-(3'-Chlorophenyl)-L-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent system (e.g., dioxane/water, THF/water)

Procedure:

-

Dissolve 2-(3'-Chlorophenyl)-L-glycine in the chosen solvent system.

-

Add the base to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0°C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up the reaction by removing the organic solvent under reduced pressure, acidifying the aqueous layer, and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed, dried, and concentrated to yield N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Caption: Workflow for the N-Boc protection of 2-(3'-Chlorophenyl)-L-glycine.

Role in Medicinal Chemistry

While N-Boc-2-(3'-Chlorophenyl)-L-glycine itself is not typically the final active pharmaceutical ingredient (API), it serves as a critical intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of the 3-chlorophenyl group can significantly influence the pharmacological properties of the final compound, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.

Application in the Synthesis of Penicillin Analogs

One of the notable applications of the parent compound, 3-Chlorophenylglycine, is as a side-chain precursor in the manufacture of semi-synthetic penicillins.[2] The incorporation of this non-natural amino acid can lead to antibiotics with altered spectrums of activity and improved resistance to bacterial β-lactamases. The N-Boc protected form is instrumental in the controlled, stepwise synthesis of these complex molecules.

Caption: Synthetic pathway to a penicillin analog using the subject compound.

Use in Peptide Mimetics and Structure-Activity Relationship (SAR) Studies

N-Boc-2-(3'-Chlorophenyl)-L-glycine is also a valuable tool in the design of peptide mimetics and in conducting structure-activity relationship (SAR) studies. By incorporating this unnatural amino acid into a peptide sequence, researchers can probe the importance of the phenyl ring and the chloro-substituent for biological activity. This systematic modification helps in identifying the key pharmacophoric elements and in optimizing lead compounds for improved efficacy and selectivity.

Conclusion

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a specialized chemical entity with a significant, albeit indirect, role in medicinal chemistry. Its primary value lies in its function as a versatile and essential building block for the synthesis of complex pharmaceutical compounds, most notably semi-synthetic penicillins and peptide mimetics. The ability to introduce the 3-chlorophenylglycine moiety in a controlled and stereospecific manner allows for the fine-tuning of the pharmacological properties of drug candidates. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of N-Boc-2-(3'-Chlorophenyl)-L-glycine is crucial for the successful design and development of novel therapeutics.

References

N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Whitepaper on Potential Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid derivative that holds considerable potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a phenylglycine scaffold, combined with a chlorine atom at the meta position of the phenyl ring and an N-terminal tert-butyloxycarbonyl (Boc) protecting group, imparts unique stereochemical and electronic properties to the molecule. While direct experimental data on this specific isomer is limited, this technical guide consolidates information on structurally related compounds to project its potential applications, physicochemical properties, and relevant biological pathways. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar halogenated amino acid derivatives.

Introduction

The incorporation of unnatural amino acids into peptide and small molecule scaffolds is a well-established strategy in modern drug discovery to enhance potency, selectivity, metabolic stability, and pharmacokinetic profiles. Phenylglycine and its derivatives are of particular interest due to their rigid structure, which can constrain peptide conformations and lead to improved receptor binding affinity.[1] The addition of a chlorine substituent to the phenyl ring can further modulate the molecule's properties, including its lipophilicity, electronic distribution, and ability to form halogen bonds with biological targets.[2][3] The Boc protecting group offers a stable and readily cleavable handle for use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[1]

This whitepaper will explore the extrapolated potential of N-Boc-2-(3'-Chlorophenyl)-L-glycine in various therapeutic areas, drawing upon structure-activity relationship (SAR) data from analogous compounds.

Predicted Physicochemical and Pharmacokinetic Properties

The introduction of a chlorine atom is known to influence a molecule's physicochemical properties, which in turn affects its pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). Based on computational studies of similar chlorinated compounds, a number of predictions can be made.[4]

| Property | Predicted Characteristic | Rationale |

| Lipophilicity (LogP) | Increased | The chlorine atom increases the hydrophobicity of the phenyl ring, potentially enhancing membrane permeability.[3] |

| Metabolic Stability | Potentially Enhanced | The chloro group can block sites of oxidative metabolism on the aromatic ring, increasing the molecule's half-life.[3] |

| Aqueous Solubility | Decreased | Increased lipophilicity generally leads to lower solubility in aqueous media. |

| Gastrointestinal (GI) Absorption | Potentially High | Enhanced lipophilicity and stability can contribute to improved oral bioavailability.[4] |

| Toxicity | Generally Low | Monochloro-substituted aromatic compounds are common in FDA-approved drugs and are not typically associated with high toxicity.[2][4] |

| Target Binding | Potentially Enhanced Affinity | The chlorine atom can participate in halogen bonding and other non-covalent interactions within a protein's binding pocket, increasing affinity and selectivity.[1][3] |

Potential Therapeutic Applications and Biological Activities

Based on the known biological activities of phenylglycine derivatives and other chlorinated aromatic compounds, several potential applications for N-Boc-2-(3'-Chlorophenyl)-L-glycine can be postulated.

Anticancer Activity

Derivatives of chlorophenyl-substituted amino acids have demonstrated potential as anticancer agents. For instance, N-Boc-2-(4'-Chlorophenyl)-L-glycine has been suggested to inhibit cancer cell growth by interfering with protein synthesis.[5] The mechanism of action for such compounds could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

-

Potential Targets: Tyrosine kinases, apoptosis pathway proteins (e.g., Bcl-2 family), protein synthesis machinery.

Antimicrobial and Antifungal Activity

The incorporation of halogen atoms into molecular scaffolds is a known strategy to enhance antimicrobial activity.[6] Phenylglycine derivatives have also been investigated as potential pesticides and antimicrobial agents.[7][8] N-Boc-2-(3'-Chlorophenyl)-L-glycine could serve as a precursor for novel antimicrobial peptides or small molecules that target bacterial or fungal cell wall synthesis, membrane integrity, or essential metabolic pathways.

-

Potential Targets: Bacterial cell wall synthesis enzymes, fungal cell membrane components.

Neurological Disorders

Phenylglycine derivatives are known to interact with receptors in the central nervous system, such as metabotropic glutamate receptors (mGluRs).[9] While the specific effect of the 3-chloro substitution is unknown, it could modulate the affinity and selectivity for different mGluR subtypes or other neuronal receptors, making it a candidate for developing treatments for neurological and psychiatric disorders.

-

Potential Targets: Metabotropic glutamate receptors (mGluRs), NMDA receptors.

Anti-inflammatory Agents

Certain derivatives of chlorophenylacetohydrazide have been explored for their anti-inflammatory properties.[10] The phenylglycine scaffold could be incorporated into molecules designed to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.

-

Potential Targets: Cyclooxygenase (COX) enzymes, cytokine receptors.

Experimental Protocols

General Synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine

This protocol is a general procedure for the Boc protection of an amino acid.

Materials:

-

2-(3'-Chlorophenyl)-L-glycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(3'-Chlorophenyl)-L-glycine in an aqueous solution of sodium bicarbonate or a mixture of an organic solvent (like dioxane or THF) and water containing a base like TEA.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup by extracting the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Synthetic workflow for N-Boc protection.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

N-Boc-2-(3'-Chlorophenyl)-L-glycine dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of N-Boc-2-(3'-Chlorophenyl)-L-glycine (and a vehicle control) and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Workflow for MTT cytotoxicity assay.

Potential Signaling Pathway Interactions

Given the postulated biological activities, N-Boc-2-(3'-Chlorophenyl)-L-glycine or its derivatives could modulate several key signaling pathways.

Apoptosis Pathway in Cancer

If the compound possesses anticancer activity, it may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This could involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the activation of caspases.

Potential role in apoptosis induction.

Conclusion

N-Boc-2-(3'-Chlorophenyl)-L-glycine represents a promising, yet underexplored, chemical entity for drug discovery. By leveraging the known structure-activity relationships of similar halogenated and non-proteinogenic amino acids, this whitepaper outlines a roadmap for investigating its potential in oncology, infectious diseases, and neurology. The synthetic tractability afforded by the Boc protecting group, coupled with the potential for enhanced biological activity due to the 3-chloro-phenyl moiety, makes this compound a valuable tool for generating novel therapeutic leads. Further experimental validation is necessary to confirm the predicted activities and elucidate the precise mechanisms of action.

References

- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. N-Boc-2-(4'-Chlorophenyl)-L-glycine | CymitQuimica [cymitquimica.com]

- 6. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

N-Boc-2-(3'-Chlorophenyl)-L-glycine: A Technical Guide for Researchers

An In-depth Review of Synthesis, Properties, and Potential Applications in Drug Discovery

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and a chlorine atom on the meta position of the phenyl ring imparts unique chemical properties that are advantageous for the synthesis of complex peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the available literature on N-Boc-2-(3'-Chlorophenyl)-L-glycine, focusing on its synthesis, chemical and physical properties, and potential applications.

Chemical and Physical Properties

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a white to off-white solid. The key physicochemical properties are summarized in the table below. While specific experimental data for the melting point and optical rotation of this particular isomer are not widely reported in publicly available literature, data for related compounds and general knowledge of Boc-protected amino acids provide an expected range.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆ClNO₄ | [1][2] |

| Molecular Weight | 285.72 g/mol | [1] |

| Purity | ≥ 98% | [1] |

| Appearance | Solid | [1] |

| CAS Number | 669713-92-2 | [1] |

| IUPAC Name | 2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | [1] |

Synthesis and Experimental Protocols

The synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine typically involves the protection of the amino group of 2-(3'-Chlorophenyl)-L-glycine with a tert-butoxycarbonyl (Boc) group. The parent amino acid, (2S)-2-Amino-2-(3-chlorophenyl)acetic acid, is the key starting material.[3]

General Experimental Protocol for Boc Protection:

This protocol is a generalized procedure for the N-terminal Boc protection of an amino acid and can be adapted for the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Materials:

-

2-(3'-Chlorophenyl)-L-glycine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

An appropriate solvent system (e.g., dioxane/water, tetrahydrofuran/water)

-

Ethyl acetate

-

1 M HCl solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve 2-(3'-Chlorophenyl)-L-glycine in an aqueous solution of the chosen base (e.g., 1M sodium bicarbonate).

-

Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) in an organic solvent (e.g., dioxane or THF).

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(3'-Chlorophenyl)-L-glycine.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Applications in Drug Development

N-Boc protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc group provides a stable protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation. It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).

The incorporation of non-natural amino acids like 2-(3'-Chlorophenyl)-L-glycine into peptide sequences can lead to peptides with enhanced properties, such as:

-

Increased metabolic stability: The unnatural side chain can confer resistance to enzymatic degradation.

-

Modified conformational properties: The bulky and hydrophobic nature of the chlorophenyl group can influence the secondary structure of the peptide.

-

Altered receptor binding affinity and selectivity: The specific substitution pattern on the phenyl ring can lead to new interactions with biological targets.

While specific examples of drug candidates incorporating N-Boc-2-(3'-Chlorophenyl)-L-glycine are not readily found in the surveyed literature, its structural motifs are present in various biologically active compounds. The general workflow for its use in peptide synthesis is depicted below.

Visualizations

Experimental Workflow for Boc Protection

Caption: General workflow for the synthesis of N-Boc-2-(3'-Chlorophenyl)-L-glycine.

Logical Relationship in Peptide Synthesis

Caption: Role of N-Boc-2-(3'-Chlorophenyl)-L-glycine in solid-phase peptide synthesis.

Conclusion

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a valuable chiral building block for the synthesis of modified peptides and other complex organic molecules. While detailed experimental data and specific applications in drug discovery are not extensively documented in publicly accessible literature, its chemical nature suggests significant potential for creating novel therapeutic agents with enhanced properties. Further research into the synthesis and application of this compound is warranted to fully explore its utility in the development of new pharmaceuticals. Researchers and drug development professionals can utilize the generalized protocols and logical frameworks presented in this guide as a starting point for their investigations into this and related compounds.

References

Navigating the Safety Profile of N-Boc-2-(3'-Chlorophenyl)-L-glycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling procedures, and potential biological impact of N-Boc-2-(3'-Chlorophenyl)-L-glycine. The information is compiled and presented to assist researchers and drug development professionals in the safe and effective use of this compound in a laboratory setting. All quantitative data has been summarized in structured tables, and detailed methodologies for key safety assessment experiments are provided, adhering to internationally recognized guidelines.

Chemical and Physical Properties

N-Boc-2-(3'-Chlorophenyl)-L-glycine is a derivative of the amino acid glycine, featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorophenyl substituent. These modifications confer specific chemical properties that are crucial for its application in peptide synthesis and other areas of chemical research. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C13H16ClNO4 | PubChem[1] |

| Molecular Weight | 285.72 g/mol | PubChem[1] |

| Physical State | Solid | Fluorochem[2] |

| Purity | 98% | Fluorochem[2] |

| IUPAC Name | (2S)---INVALID-LINK--ethanoic acid | Sigma-Aldrich |

| Storage Temperature | Ambient Storage | Sigma-Aldrich |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Boc-2-(3'-Chlorophenyl)-L-glycine is classified with the following hazards:

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07: Harmful/Irritant | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07: Harmful/Irritant | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07: Harmful/Irritant | Warning |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07: Harmful/Irritant | Warning |

Sources: Sigma-Aldrich, Fluorochem[2], PubChem[1]

Precautionary Statements: A comprehensive list of precautionary statements for the safe handling of this compound is provided in the table below.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area.[3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[3] | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Sources: AK Scientific, Inc.[3], PubChem[1]

Experimental Protocols for Safety Assessment

To ensure the safe handling and use of N-Boc-2-(3'-Chlorophenyl)-L-glycine, standardized experimental protocols are essential for assessing its toxicological properties. The following sections detail the methodologies for evaluating skin irritation, eye irritation, and acute oral toxicity, based on OECD guidelines.

Skin Irritation Testing (OECD TG 439)

The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[4]

A reduction in tissue viability below a certain threshold (typically ≤ 50%) compared to the negative control indicates that the substance is an irritant.[5]

Eye Irritation Testing (OECD TG 405)